3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid” is a complex organic molecule. It has been identified as N-((2S)-2-({(1Z)-1-METHYL-3-OXO-3-[4-(TRIFLUOROMETHYL) PHENYL]PROP-1-ENYL}AMINO)-3-{4-[2-(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)ETHOXY]PHENYL}PROPYL)PROPANAMIDE .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. The compound has a molecular formula of C35H36F3N3O4 and a molecular weight of 619.673 . It is a non-polymer type molecule .Scientific Research Applications
Synthesis and Reactivity
- A study outlined a rapid synthesis technique for related propanoic acids using Meldrum's acid from carboxaldehydes. These compounds have shown pharmacological activities such as antifungal, antibacterial, and anticoagulant activities, highlighting their potential in medicinal chemistry and pharmaceutical applications (Reddy & Rao, 2006).
- Research into the crystal structures and transformations of certain zwitterionic hydrates has provided insights into the solid form stability and transformation pathways of pharmaceutical compounds, demonstrating the importance of such compounds in drug development and formulation (Braun et al., 2015).
- Studies on the synthesis of azoles from related propane hydrazides reveal the versatility of these compounds in creating biologically active molecules, indicating their relevance in the development of new therapeutic agents (Tumosienė & Beresnevicius, 2007).
Applications in Drug Discovery and Pharmaceutical Sciences
- Novel indole-based hybrid oxadiazole scaffolds with substituted-phenylbutanamides were synthesized for their potent urease inhibitory activity, showcasing the potential of related compounds in drug discovery programs aimed at identifying new therapeutic agents (Nazir et al., 2018).
- Y-700, a derivative of a similar structural class, demonstrated potent inhibition of xanthine oxidoreductase, suggesting its utility in treating diseases like hyperuricemia, further emphasizing the therapeutic relevance of these compounds (Fukunari et al., 2004).
properties
IUPAC Name |
3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3/c1-11-14(12(2)26(25-11)8-7-17(27)28)9-13(10-23)18(29)24-16-6-4-3-5-15(16)19(20,21)22/h3-6,9H,7-8H2,1-2H3,(H,24,29)(H,27,28)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVMAWCQTQDRQJ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCC(=O)O)C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.